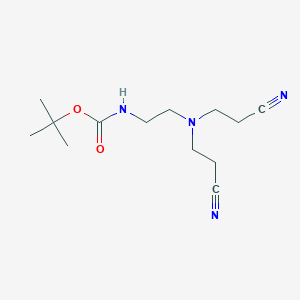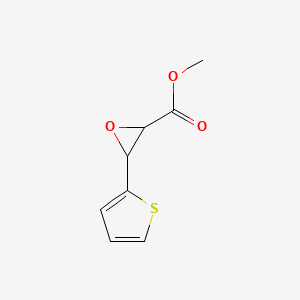![molecular formula C17H13ClFN3O2S2 B14135858 3-Chloro-N-[4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl]-4-fluorobenzenesulfonamide CAS No. 1210030-18-4](/img/structure/B14135858.png)
3-Chloro-N-[4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl]-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-[4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl]-4-fluorobenzenesulfonamide is a complex organic compound that features a unique combination of chloro, fluorobenzene, and imidazo[2,1-b]thiazole moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-[4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl]-4-fluorobenzenesulfonamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. The process begins with the preparation of the imidazo[2,1-b]thiazole core, which is then functionalized with chloro and fluorobenzene groups . The reaction conditions often require heating the reagent mixture in a suitable solvent such as benzene (PhH) for several hours .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-[4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl]-4-fluorobenzenesulfonamide can undergo several types of chemical reactions, including:
Substitution Reactions: The chloro and fluorobenzene groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Electrophilic and Nucleophilic Additions: The imidazo[2,1-b]thiazole ring can undergo electrophilic and nucleophilic addition reactions
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
3-Chloro-N-[4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl]-4-fluorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is being investigated for its potential as an anticancer and antimicrobial agent
Biological Studies: The compound is used in studies to understand its interaction with various biological targets and its mechanism of action
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-Chloro-N-[4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl]-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. This can result in the suppression of cancer cell growth or the inhibition of microbial proliferation . The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with key biological processes .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug that also contains a thiazole ring.
Ritonavir: An antiretroviral drug with a similar imidazo[2,1-b]thiazole structure.
Abafungin: An antifungal drug with a related chemical framework.
Uniqueness
What sets 3-Chloro-N-[4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl]-4-fluorobenzenesulfonamide apart is its unique combination of chloro, fluorobenzene, and imidazo[2,1-b]thiazole moieties, which confer distinct chemical and biological properties. This makes it a promising candidate for further research and development in various fields .
Properties
CAS No. |
1210030-18-4 |
|---|---|
Molecular Formula |
C17H13ClFN3O2S2 |
Molecular Weight |
409.9 g/mol |
IUPAC Name |
3-chloro-N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C17H13ClFN3O2S2/c18-14-9-13(5-6-15(14)19)26(23,24)21-12-3-1-11(2-4-12)16-10-22-7-8-25-17(22)20-16/h1-6,9-10,21H,7-8H2 |
InChI Key |
XYCIMSIPBAULMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-Bromo-4-fluorophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14135775.png)
![1-[5-(3-Aminobutyl)thiophen-2-yl]ethan-1-one](/img/structure/B14135782.png)

![N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B14135793.png)





![(1'S,2'S,3'S,10b'R)-3'-(2,4-dichlorobenzoyl)-2'-(2-ethoxybenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14135824.png)
![N-[2-[4-[(2-chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]ethyl]-1-thiophen-2-ylethanamine](/img/structure/B14135828.png)


![N'-(4-Fluorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea](/img/structure/B14135854.png)
